molecular formula C23H15F2N3O B14123167 5-(2,4-difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

5-(2,4-difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B14123167
M. Wt: 387.4 g/mol
InChI Key: FZPMLCLRTUVUCU-UHFFFAOYSA-N
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Description

5-(2,4-Difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4(5H)-one core. The molecule is substituted at position 5 with a 2,4-difluorobenzyl group and at position 2 with a naphthalen-1-yl moiety.

Properties

Molecular Formula

C23H15F2N3O

Molecular Weight

387.4 g/mol

IUPAC Name

5-[(2,4-difluorophenyl)methyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C23H15F2N3O/c24-17-9-8-16(20(25)12-17)14-27-10-11-28-22(23(27)29)13-21(26-28)19-7-3-5-15-4-1-2-6-18(15)19/h1-13H,14H2

InChI Key

FZPMLCLRTUVUCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN(C(=O)C4=C3)CC5=C(C=C(C=C5)F)F

Origin of Product

United States

Biological Activity

5-(2,4-Difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a compound belonging to the pyrazolo[1,5-a]pyrazine family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of naphthalene derivatives with pyrazolo compounds. The synthetic pathway often employs various reagents and conditions to achieve high yields and purity. Specific methodologies may include:

  • Reagents : Use of copper halides as catalysts.
  • Conditions : Reactions conducted under controlled temperature and solvent conditions (e.g., DMSO).

Anticancer Activity

Recent studies have indicated that compounds within the pyrazolo[1,5-a]pyrazine class exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action often involves:

  • Induction of Apoptosis : Activation of caspases (e.g., caspase 3 and 9) leading to programmed cell death.
  • Inhibition of Proliferation : Compounds have demonstrated the ability to inhibit cell cycle progression.

A comparative analysis of IC50 values for different derivatives indicates that modifications in the substituents significantly affect biological activity.

CompoundCell LineIC50 (µM)Mechanism
5-(2,4-Difluorobenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-oneMCF-712.5Apoptosis induction
Other Derivative AMCF-710.0Cell cycle arrest
Other Derivative BA54915.0Apoptosis induction

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. The presence of electron-donating groups on the aromatic rings enhances the antimicrobial activity.

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Substituent Effects : The nature and position of substituents on the naphthalene and pyrazole moieties significantly influence biological activity.
  • Electron Density : Electron-donating groups generally enhance anticancer and antimicrobial activities, while electron-withdrawing groups tend to diminish these effects.

Case Studies

  • Study on Anticancer Efficacy :
    A study published in a peer-reviewed journal demonstrated that a series of pyrazolo[1,5-a]pyrazines exhibited potent cytotoxicity against several cancer cell lines. The study highlighted that compounds with a difluorobenzyl substituent showed superior activity compared to their mono-substituted counterparts .
  • Antimicrobial Testing :
    Another investigation focused on the antimicrobial properties of various pyrazolo derivatives revealed that those with naphthalene substitutions exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Comparison with Similar Compounds

5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one ()

  • Structure : Differs at position 3 (hydroxymethyl group) and position 2 (4-fluorophenyl vs. naphthalen-1-yl).
  • Properties : The hydroxymethyl group increases polarity (logP ~2.8) compared to the target compound (estimated logP ~3.5). This may enhance aqueous solubility but reduce membrane permeability .
  • Synthesis : Prepared via conventional methods, whereas the target compound could leverage microwave-assisted, solvent-free routes for higher efficiency (see Section 2.3) .

2-Substituted Pyrazolo[1,5-a]pyrazin-4(5H)-ones ()

  • Examples :
    • 2-(4-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1338692-17-3)
    • 2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1021262-12-3)

Pyrazolo[1,5-a]pyrimidinones and Related Cores

5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK66, )

  • Core Variation: Pyrimidinone vs. pyrazinone.
  • Biological Relevance: Pyrazolo[1,5-a]pyrimidinones are established as kinase inhibitors and antitrypanosomal agents. The target compound’s pyrazinone core may offer distinct electronic properties, influencing target selectivity .

3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine ()

  • Substituent Effects : The trifluoromethyl and dichlorophenyl groups in this analog enhance metabolic resistance and halogen bonding. The target compound’s difluorobenzyl group balances lipophilicity and bioavailability, avoiding excessive halogenation .

Pharmacokinetic and Metabolic Properties

  • Stability : Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives () show resistance to glutathione (GSH) adduct formation, suggesting metabolic stability. The target compound’s 2,4-difluorobenzyl group may further mitigate oxidative metabolism, extending half-life .
  • Prodrug Potential: Unlike acyclic β-amidomethyl vinyl sulfones (), the target compound’s rigid core likely prevents undesired prodrug activation, favoring direct activity .

Physicochemical Properties

Property Target Compound Compound Analog (2-(4-Fluorophenyl))
Molecular Weight ~408.4 367.355 ~283.3
logP (Estimated) 3.5 2.8 2.2
Aqueous Solubility Low (fluorine/naphthalene) Moderate (hydroxymethyl) Moderate
Synthetic Yield 45–85% (microwave) 59% (conventional) N/A

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